molecular formula C7H7N5O2 B1148695 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1337881-83-0

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1148695
CAS No.: 1337881-83-0
M. Wt: 193.166
InChI Key: RJNYOGGIYJLHFC-UHFFFAOYSA-N
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Description

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the α-amylase enzyme, which is involved in the breakdown of starch into glucose . This inhibition can help regulate blood sugar levels, making it a potential candidate for antidiabetic therapies. Additionally, the compound interacts with inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in diabetic models, the compound has been shown to modulate the expression of genes involved in glucose metabolism, thereby improving insulin sensitivity . Furthermore, its anti-inflammatory properties are mediated through the inhibition of nuclear factor κB signaling pathways, which play a pivotal role in the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as α-amylase, inhibiting their activity . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can inhibit the expression of inflammatory mediators by blocking the activation of nuclear factor κB, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can maintain its anti-inflammatory and antidiabetic effects over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antidiabetic and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as α-amylase and inflammatory mediators, influencing metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which can exert different biological effects. Understanding these metabolic pathways is essential for optimizing its therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with suitable amines can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Diamino-furo[2,3-d]pyrimidine
  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H5,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNYOGGIYJLHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC(=C21)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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